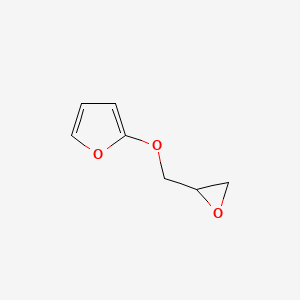

2-(2,3-Epoxypropoxy)furan

Beschreibung

2-(2,3-Epoxypropoxy)furan (CAS: 26130-15-4) is an epoxy-functionalized furan derivative with the molecular formula C₇H₈O₃ (molecular weight: 140.14 g/mol). The compound features a furan ring substituted with a 2,3-epoxypropoxy group, conferring reactivity typical of epoxides (e.g., ring-opening reactions) alongside the electron-rich aromatic character of the furan moiety . This dual functionality makes it valuable as an intermediate in organic synthesis, polymer chemistry, and specialty material production.

Eigenschaften

CAS-Nummer |

26130-15-4 |

|---|---|

Molekularformel |

C7H8O3 |

Molekulargewicht |

140.14 g/mol |

IUPAC-Name |

2-(oxiran-2-ylmethoxy)furan |

InChI |

InChI=1S/C7H8O3/c1-2-7(8-3-1)10-5-6-4-9-6/h1-3,6H,4-5H2 |

InChI-Schlüssel |

RNMHNKUEFKIYQW-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(O1)COC2=CC=CO2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxiran-2-ylmethoxy)furan typically involves the reaction of furfuryl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out at room temperature for a few hours, followed by purification through column chromatography .

Industrial Production Methods

In industrial settings, the production of 2-(oxiran-2-ylmethoxy)furan follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Oxiran-2-ylmethoxy)furan undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding furan derivatives.

Reduction: Reduction reactions can convert it into different alcohols or ethers.

Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring opens up to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the furan ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while nucleophilic substitution can produce various substituted furans .

Wissenschaftliche Forschungsanwendungen

2-(Oxiran-2-ylmethoxy)furan has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(oxiran-2-ylmethoxy)furan involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and structures. This reactivity is exploited in various chemical processes to create new materials and compounds .

Vergleich Mit ähnlichen Verbindungen

Furfuryl Glycidyl Ether (CAS: 5380-87-0)

- Molecular Formula : C₈H₁₀O₃ (MW: 154.16 g/mol)

- Structural Difference : Contains a methyl group attached to the furan ring (2-[(2,3-epoxypropoxy)methyl]furan), unlike 2-(2,3-epoxypropoxy)furan .

- Applications : Widely used in epoxy resins and adhesives due to its stability and crosslinking efficiency .

- Safety : Classified as a skin and eye irritant; requires handling precautions .

Bis[2-(2,3-Epoxypropoxy)phenyl]methane

- Molecular Formula : C₁₉H₂₀O₄ (MW: 312.36 g/mol, estimated)

- Structural Difference : Features two phenyl rings linked via a methane group, each substituted with a 2,3-epoxypropoxy moiety .

- Reactivity : Higher epoxy content enhances crosslinking density in resins, making it suitable for high-performance coatings.

- Applications : Used in aerospace and automotive industries for durable epoxy composites .

4-(2,3-Epoxypropoxy)carbazole (CAS: 57775-29-8)

- Molecular Formula: C₁₅H₁₃NO₃ (MW: 255.27 g/mol)

- Structural Difference : Contains a carbazole group instead of furan, imparting fluorescence and electronic properties .

- Applications : Key intermediate in synthesizing Carvedilol, a β-blocker medication .

Data Table: Key Comparative Properties

Biologische Aktivität

2-(2,3-Epoxypropoxy)furan is a heterocyclic organic compound characterized by the presence of both a furan ring and an epoxy group. Its chemical formula is C₇H₁₀O₃. The unique structural features of this compound suggest potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The compound features:

- Furan Ring : An aromatic five-membered ring that contributes to the compound's stability and reactivity.

- Epoxy Group : A three-membered cyclic ether that is highly reactive, allowing for various chemical transformations.

The epoxy group can undergo reactions such as oxidative cleavage to form diols or reduction to yield alcohols. These transformations can lead to diverse derivatives, enhancing the compound's versatility in biological systems.

Interaction Studies

Interaction studies are essential for elucidating the biological impact of 2-(2,3-Epoxypropoxy)furan. The presence of the epoxy group allows for nucleophilic substitution reactions, which can lead to the formation of various substituted derivatives that may possess distinct biological activities.

Synthesis and Biological Assessment

Research has focused on synthesizing derivatives of furan-based compounds and assessing their biological activities. For example:

- Synthesis Methodology : 2-(2,3-Epoxypropoxy)furan can be synthesized by reacting furan with epichlorohydrin in the presence of a base like sodium hydroxide. This process typically involves refluxing in solvents such as dichloromethane or toluene to optimize yield and purity.

- Biological Assays : While specific assays for 2-(2,3-Epoxypropoxy)furan are not extensively documented, related studies on furan derivatives have shown promising results in terms of antibacterial, antifungal, and anticancer activities. These findings underscore the need for further investigation into the biological activity of this specific compound.

Comparative Analysis with Similar Compounds

A comparative analysis indicates that compounds similar to 2-(2,3-Epoxypropoxy)furan often exhibit significant biological activities:

| Compound Type | Activity Observed |

|---|---|

| Furan Derivatives | Anticancer, Antibacterial |

| Carbazole Derivatives | Neurological effects |

| Epoxide Compounds | Cytotoxicity against cancer cells |

The table illustrates how compounds with similar structures have been linked to various biological effects, suggesting that 2-(2,3-Epoxypropoxy)furan may also share these properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.